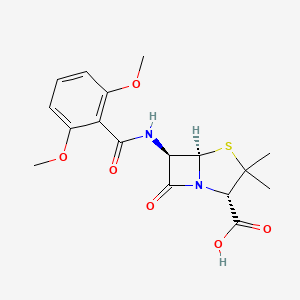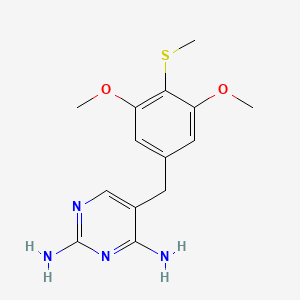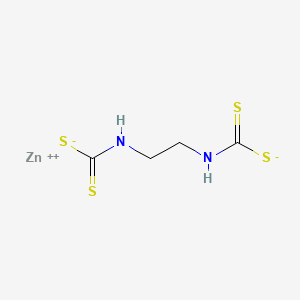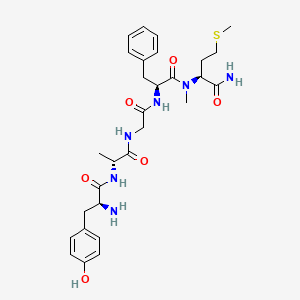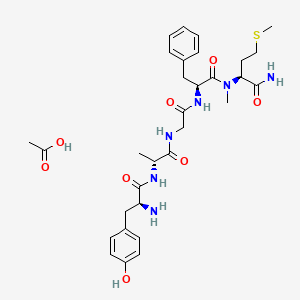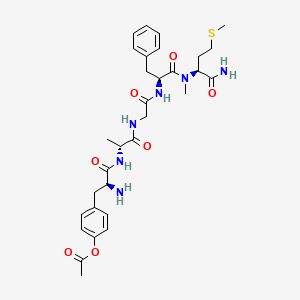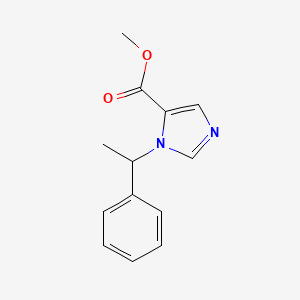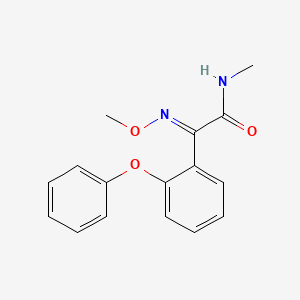
Mydecamycin
Vue d'ensemble
Description
Mydecamycin, also known as Rubimycin, Espinomycin a, Platenomycin b1, Turimycin p3, Medecamycin a1, and Macropen, is a macrolide antibiotic . It is a naturally occurring 16-membered macrolide that fits under the category of acetoxy-substituted macrolide antibiotics .
Synthesis Analysis
Midecamycin is synthesized from Streptomyces mycarofaciens . It can inhibit the synthesis of bacterial proteins by blocking up the activity of peptidyl transferase in the 50S ribosome . High-resolution mass spectrometry was used to analyze midecamycin, and each component of midecamycin produced by 18 different companies was quantitatively analyzed .
Molecular Structure Analysis
The molecular formula of this compound is C41H67NO15 . The average mass is 813.968 Da and the monoisotopic mass is 813.451050 Da . The structure of this compound includes a β-lactam ring found within the central structure of the drug molecule .
Chemical Reactions Analysis
Midecamycin is active against both erythromycin-susceptible and efflux-mediated erythromycin-resistant strains . The diacetate form of this product reduces gastrointestinal side effects and improves its pharmacokinetic profile . It is highly active against Gram-positive organisms .
Physical And Chemical Properties Analysis
The melting point of this compound may vary depending on the compound type and the source consulted . For example, the Merck Index gives a melting point of 155-156 Celsius for the A1 type while the Japanese Pharmacopoeia reports 153-158 Celsius .
Applications De Recherche Scientifique
Agent antibactérien
La Mydecamycin est un antibiotique macrolide à 16 chaînons . Elle peut inhiber la synthèse des protéines bactériennes en bloquant l'activité de la peptidyl transférase dans le ribosome 50S . Cela la rend très efficace contre les bactéries Gram-positives .
Contrôle de la qualité et analyse
La spectrométrie de masse à haute résolution a été utilisée pour analyser la this compound . Cette méthode permet l'analyse quantitative de chaque composant de la this compound produite par différentes entreprises . Cela est crucial pour garantir la qualité et l'efficacité de l'antibiotique.
Traitement des infections des voies respiratoires
La this compound est largement utilisée en clinique pour son utilisation dans les infections des voies respiratoires supérieures et inférieures . Ses activités à large spectre en font un outil précieux pour lutter contre ces types d'infections.
Activité contre les espèces de Mycoplasma
En plus de son efficacité contre les bactéries Gram-positives, la this compound est également active contre les espèces de mycoplasmes . Cela élargit son champ d'application dans le domaine médical.
Recherche sur l'inactivation par glycosylation
La recherche a montré que la this compound peut être inactivée par plusieurs groupes de sucres différents à son site d'inactivation . Cela fournit des informations précieuses sur les mécanismes de résistance des macrolides et peut guider le développement d'antibiotiques plus efficaces.
Ingénierie des protéines
Des techniques d'ingénierie des protéines ont été utilisées pour améliorer les conversions de la this compound vers les donneurs de sucres . Cela a conduit au développement de biocatalyseurs puissants pour la glycosylation de la this compound .
Mécanisme D'action
Target of Action
Mydecamycin, also known as Midecamycin, is a macrolide antibiotic . The primary target of this compound is the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .
Mode of Action
This compound acts by inhibiting bacterial protein synthesis . More specifically, it prevents peptide bond formation and translocation during protein synthesis by interacting with its target, the 50S ribosomal subunit . This interaction disrupts the protein synthesis process, thereby inhibiting bacterial growth .
Biochemical Pathways
By inhibiting the 50S ribosomal subunit, this compound disrupts the translation process, preventing the formation of essential proteins and thus inhibiting bacterial growth .
Pharmacokinetics
Reports indicate that the diacetate form of this compound reduces gastrointestinal side effects and improves its pharmacokinetic profile . The activity of this compound in the form of acetate salt presents a better activity, which seems to be potentiated at pH 7-8, as well as a longer half-life . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, which ultimately inhibits their growth and proliferation . It has been reported to be active against both erythromycin-susceptible and efflux-mediated erythromycin-resistant strains .
Action Environment
It is known that the activity of this compound in the form of acetate salt is potentiated at ph 7-8 , suggesting that the pH of the environment could potentially influence its activity.
Analyse Biochimique
Biochemical Properties
Mydecamycin plays a significant role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit of bacterial ribosomes, preventing peptide bond formation and translocation during protein synthesis . This interaction effectively halts the growth of bacteria, making this compound a potent antibacterial agent. The compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its antibacterial efficacy .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting protein synthesis. In bacterial cells, this inhibition leads to a cessation of growth and replication, ultimately resulting in cell death . This compound also affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. By disrupting these processes, this compound effectively eliminates bacterial infections .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 50S ribosomal subunit of bacterial ribosomes. This binding prevents the formation of peptide bonds and the translocation of the growing peptide chain, thereby inhibiting protein synthesis . Additionally, this compound may induce changes in gene expression and enzyme activity, further contributing to its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under acidic conditions but may degrade in neutral or alkaline environments . Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although its efficacy may decrease with prolonged exposure to environmental factors . In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the antibacterial efficacy of this compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound undergoes extensive biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The primary metabolite of this compound is formed through 14-hydroxylation, which can be detected in urine . These metabolic pathways play a crucial role in the elimination of this compound from the body and influence its overall pharmacokinetic profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through carrier-mediated pathways . It interacts with various transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization within tissues is influenced by its affinity for specific transporters, which can affect its accumulation and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antibacterial effects by targeting ribosomes . This compound may also localize to other cellular compartments, depending on the presence of targeting signals or post-translational modifications. These factors can influence the activity and function of this compound within cells .
Propriétés
IUPAC Name |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,28+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUAPQTXSSNEDD-QALJCMCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045463 | |
| Record name | Midecamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Midecamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Midecamycin, as part of the macrolides, act by inhibiting bacterial protein synthesis. More specifically, midecamycin inhibits bacterial growth by targetting the 50S ribosomal subunit preventing peptide bond formation and translocation during protein synthesis. The presence of mutations in the 50S RNA can prevent midecamycin binding. Midecamycin is a broad spectrum antibiotic and thus, it can interact with different bacteria. | |
| Record name | Midecamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
35457-80-8 | |
| Record name | Midecamycin A1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35457-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Midecamycin [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035457808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Midecamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midecamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Midecamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIDECAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N34Z0Y5UH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



